2-Chloro-4-methoxybenZylmagnesium bromide
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Overview
Description
2-Chloro-4-methoxybenzylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is characterized by the presence of a magnesium atom bonded to a benzyl group substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position. The solution in THF enhances its reactivity and stability, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methoxybenzylmagnesium bromide is typically prepared by the reaction of 2-chloro-4-methoxybenzyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxybenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can displace halides or other leaving groups in electrophilic aromatic substitution reactions.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates for nucleophilic addition reactions.
Halides: Used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Scientific Research Applications
2-Chloro-4-methoxybenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Synthesis of Pharmaceuticals: Used to construct complex molecules in drug development.
Material Science: Employed in the synthesis of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Chemistry: Plays a role in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-4-methoxybenzylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom, bonded to the benzyl group, donates electron density to the carbon atom, making it highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The presence of the chlorine and methoxy groups can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylmagnesium chloride: Similar structure but with a chloride instead of a bromide.
4-Methoxyphenylmagnesium bromide: Lacks the benzyl group but has a similar methoxy substitution.
2-Methoxyphenylmagnesium bromide: Similar but with the methoxy group at the 2-position
Uniqueness
2-Chloro-4-methoxybenzylmagnesium bromide is unique due to the combined presence of the chlorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The specific positioning of these substituents can lead to different reaction pathways and products compared to its analogs .
Properties
Molecular Formula |
C8H8BrClMgO |
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Molecular Weight |
259.81 g/mol |
IUPAC Name |
magnesium;2-chloro-1-methanidyl-4-methoxybenzene;bromide |
InChI |
InChI=1S/C8H8ClO.BrH.Mg/c1-6-3-4-7(10-2)5-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SXOFPVJMNXCQCN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)[CH2-])Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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